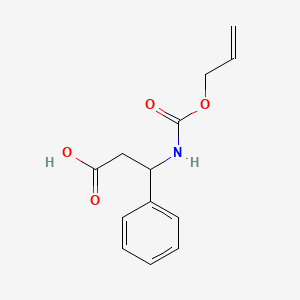

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an allyloxycarbonyl group attached to the amino group and a phenyl group attached to the propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with an allyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[[(Allyloxy)carbonyl]amino]-3-phenylpropanoic acid is a chemical compound with the IUPAC name 3-(((allyloxy)carbonyl)amino)-3-phenylpropanoic acid . It has a molecular formula of C13H15NO4 and a molecular weight of 249.27 . AChemBlock offers this building block for research purposes . The following are potential applications of this compound based on the search results:

Scientific Research Applications

Allyloxycarbonyl Moiety Removal:

The allyloxycarbonyl group is used as a protecting group for amines in organic synthesis. It can be removed from a nitrogen atom to reveal a primary amine by activation with Pd(PPh3)4 under mild conditions, where other functional groups remain inert .

Fmoc-Protected Amino Acid Synthesis:

After removing the allyloxycarbonyl moiety, the resulting amino-resins can be protected by a Fmoc moiety to give Fmoc-amino-acid resins . These are useful in peptide synthesis .

Building Block for Peptidomimetics:

The compound can be used as a building block in the synthesis of peptidomimetics . Modifications of peptides via application of χ-space constraints and/or modified amino acids can give control over receptor signaling, stability, and affinity . Unnatural amino acids can be incorporated at the C-terminus of the apelin-13 peptide to synthesize powerful apelin peptide mimetics with high affinity, high plasma stability, and biased agonism .

Synthesis of Constrained Amino Acids:

this compound could be used in the synthesis of constrained amino acids . Constraining amino acids in peptides can improve binding affinity and signaling potency, offering insights into the importance of side chain positioning upon binding .

Wirkmechanismus

The mechanism of action of 3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The allyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid, which can then participate in further biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid: This compound is similar in structure but contains an additional Fmoc group, which is used for protecting the amino group during synthesis.

Phenylalanine: A naturally occurring amino acid with a similar phenyl group attached to the propanoic acid backbone.

Uniqueness

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biologische Aktivität

3-(((Allyloxy)carbonyl)amino)-3-phenylpropanoic acid, also known as 3-[[(Allyloxy)carbonyl]amino]-3-phenylpropanoic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case analyses, and relevant data.

- IUPAC Name : this compound

- CAS Number : 1458299-17-6

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.27 g/mol

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Its structure allows it to participate in enzyme inhibition and modulation of metabolic processes. The allyloxycarbonyl group is significant for its reactivity and potential to form covalent bonds with target biomolecules.

Antimicrobial Properties

Recent studies have indicated that derivatives of phenylpropanoic acids, including this compound, show promising antimicrobial activity. For instance, a study demonstrated that phenylpropanoic acid derivatives enhanced the growth of specific bacterial strains while inhibiting others, suggesting a selective antimicrobial profile .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in research focusing on its effects on cytokine production. In vitro studies revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophages, indicating potential use as an anti-inflammatory agent .

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This inhibition could lead to decreased production of leukotrienes, thereby mitigating inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylpropanoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers treated human-derived macrophages with varying concentrations of the compound. The findings demonstrated a dose-dependent reduction in TNF-alpha levels, supporting its role in modulating inflammatory responses and suggesting therapeutic applications in chronic inflammatory diseases .

Data Summary

Eigenschaften

Molekularformel |

C13H15NO4 |

|---|---|

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

3-phenyl-3-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(9-12(15)16)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16) |

InChI-Schlüssel |

BUBUVGXEGQLJGW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC(=O)NC(CC(=O)O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.